

# "1-(3-Hydroxy-4-nitrophenyl)ethanone" CAS number

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## Compound of Interest

Compound Name:	1-(3-Hydroxy-4-nitrophenyl)ethanone
CAS No.:	89942-63-2
Cat. No.:	B1288804

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An In-Depth Technical Guide to **1-(3-Hydroxy-4-nitrophenyl)ethanone** (CAS No. 89942-63-2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(3-Hydroxy-4-nitrophenyl)ethanone**, also known as 3'-Hydroxy-4'-nitroacetophenone, is a substituted aromatic ketone with the CAS Registry Number 89942-63-2.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential applications as a versatile intermediate in medicinal chemistry and organic synthesis. While direct biological studies on this specific isomer are limited, its structural motifs—a hydroxylated and nitrated acetophenone core—suggest significant potential for derivatization into biologically active molecules. This document consolidates available technical data and explores scientifically grounded hypotheses for its utility in drug discovery.

## Chemical Identity and Physicochemical Properties

**1-(3-Hydroxy-4-nitrophenyl)ethanone** is a light yellow to yellow solid at room temperature.<sup>[3]</sup> Its structure features an acetophenone core substituted with a hydroxyl group at the meta-position and a nitro group at the para-position relative to the acetyl group. This substitution pattern dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **1-(3-Hydroxy-4-nitrophenyl)ethanone**

Property	Value	Source(s)
CAS Number	89942-63-2	[1][2][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	181.15 g/mol	[1][2]
Melting Point	69-70 °C	[3]
Boiling Point	312.3 ± 27.0 °C (Predicted)	
Density	1.380 g/cm <sup>3</sup>	[3]
pKa	5.99 ± 0.13 (Predicted)	
Appearance	Light yellow to yellow solid	[3]
InChI Key	LHGMRIVCXMLBNA- UHFFFAOYSA-N	[3]
Canonical SMILES	CC(=O)C1=CC(=C(C=C1) [O-])O	[3]

## Synthesis Methodologies

The synthesis of **1-(3-Hydroxy-4-nitrophenyl)ethanone** presents challenges due to the directing effects of the substituents on the aromatic ring. The available literature indicates that direct synthesis often results in low yields.

### Direct Nitration of 3-Hydroxyacetophenone

The most direct reported routes involve the electrophilic nitration of 3-hydroxyacetophenone. However, the hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group

is a deactivating meta-director. This leads to poor regioselectivity and low yields of the desired 4-nitro isomer.

#### Protocol 1: Nitration with Nitric Acid[1][2]

- Dissolve 3-hydroxyacetophenone in glacial acetic acid.
- Slowly add nitric acid (d=1.4) to the solution.
- Heat the reaction mixture to 70°C.
- Upon completion, isolate the product mixture.
- Purify the desired isomer, **1-(3-hydroxy-4-nitrophenyl)ethanone**.
- Reported Yield: Approximately 10%. [1][2]

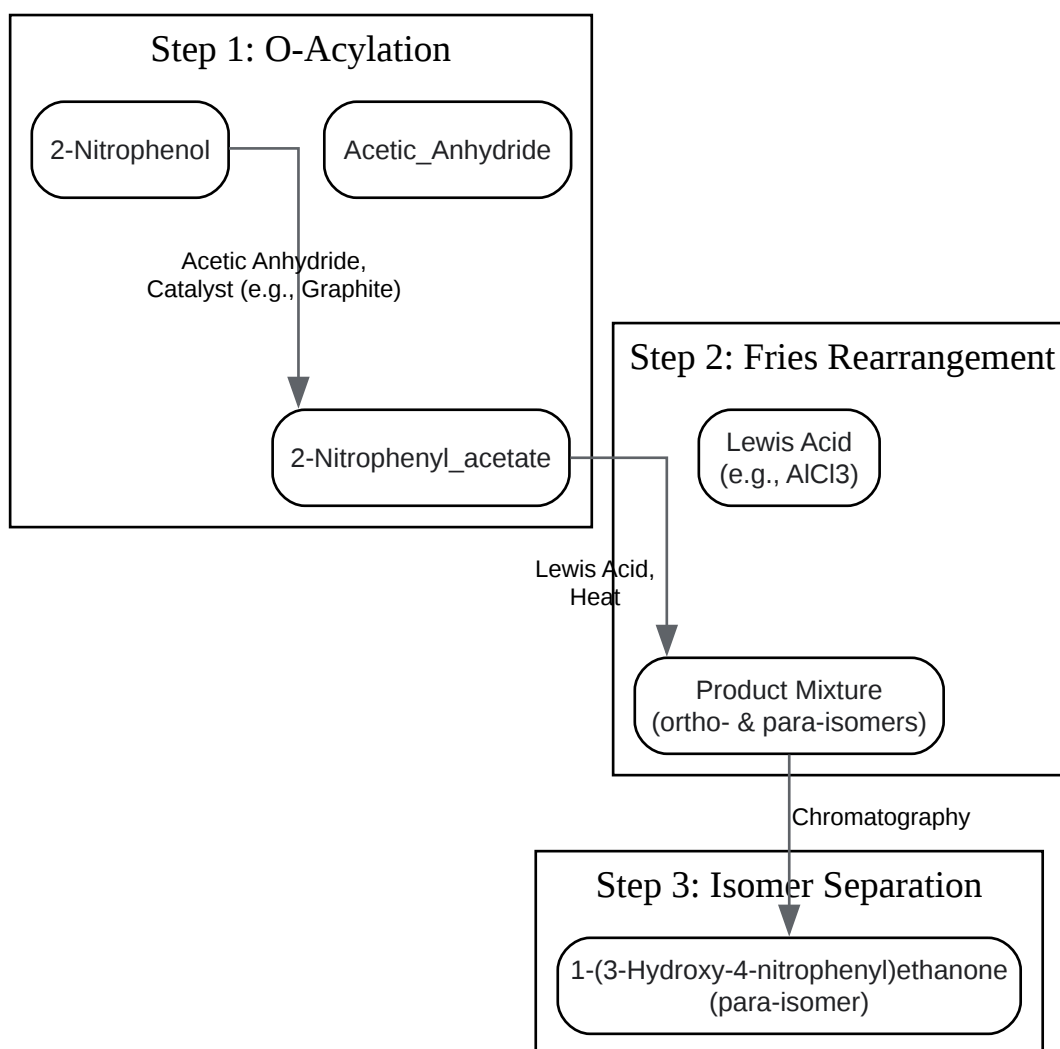
#### Protocol 2: Nitration with Cupric Nitrate[1]

- Prepare a mixture of acetic acid and acetic anhydride.
- Dissolve 3-hydroxyacetophenone in the solvent mixture.
- Add cupric nitrate [Cu(NO<sub>3</sub>)<sub>2</sub>] as the nitrating agent.
- Maintain the reaction temperature between 12-15°C.
- Isolate and purify the product.
- Reported Yield: Less than 1%. [1]

## Potential Synthesis via Fries Rearrangement

An alternative, multi-step approach that may offer better control and potentially higher yields is the Fries rearrangement of 2-nitrophenyl acetate.[5][6][7] This intramolecular reaction converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[6]

Workflow: Synthesis via Fries Rearrangement



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Caption: Plausible synthesis workflow using Fries rearrangement.

### Protocol 3: Fries Rearrangement (Hypothetical Protocol)

- Acetylation of 2-Nitrophenol: React 2-nitrophenol with acetic anhydride. Catalysts like expansive graphite or silica sulfate can be used to drive the reaction to completion.[8] The product, 2-nitrophenyl acetate, is isolated.
- Rearrangement: Treat 2-nitrophenyl acetate with a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ), typically in a solvent like nitrobenzene or without a solvent at elevated temperatures. [9]

- **Workup and Separation:** Quench the reaction with acid and water, then extract the organic products. The resulting mixture of ortho- (2-hydroxy-3-nitroacetophenone) and para- (the target molecule) isomers must be separated, usually by column chromatography.

Causality and Considerations:

- The Fries rearrangement can be temperature-dependent; lower temperatures often favor the para-product (the desired isomer), while higher temperatures favor the ortho-product.[6]
- This reaction is known to be challenging with nitrophenolic esters, which can be prone to decomposition under the harsh Lewis acid conditions, leading to modest yields.[7][9]

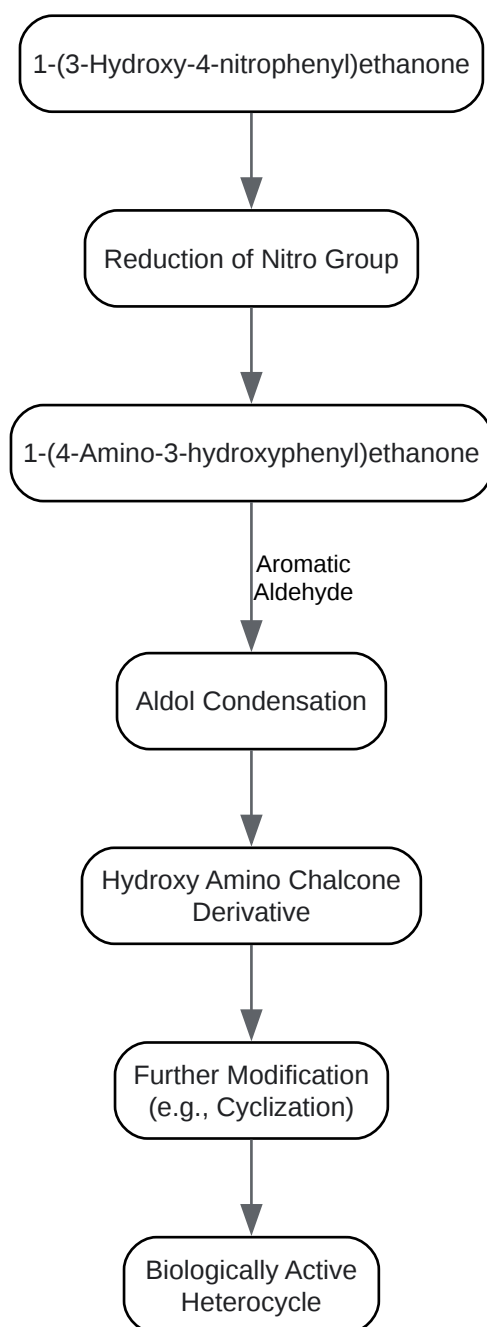
## Potential Applications in Drug Discovery and Synthesis

While direct biological data for **1-(3-hydroxy-4-nitrophenyl)ethanone** is not readily available in peer-reviewed literature, its structure provides clear avenues for its use as a chemical intermediate. Its value lies in the orthogonal reactivity of its three functional groups: the nitro group, the ketone, and the phenol.

## Intermediate for Catechol-O-Methyltransferase (COMT) Inhibitors

Derivatives of nitrocatechols are known inhibitors of COMT, an enzyme targeted in the treatment of Parkinson's disease.[10] A study on 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone derivatives demonstrated potent and long-lasting peripheral COMT inhibition.[10] The subject molecule of this guide could serve as a precursor to similar structures.

Workflow: Potential Derivatization Strategy



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Caption: Synthetic utility via functional group manipulation.

## Precursor for Chalcone Synthesis

The acetyl group is a key handle for forming carbon-carbon bonds.

- **Reduction:** The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl<sub>2</sub>, Fe/HCl, or catalytic hydrogenation). This yields 1-(4-amino-3-hydroxyphenyl)ethanone, a highly functionalized aniline derivative.
- **Condensation:** This amino-intermediate can then undergo a Claisen-Schmidt or aldol condensation with various aromatic aldehydes. This reaction would yield hydroxy- and amino-substituted chalcones.
- **Biological Relevance:** Substituted chalcones are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, hydroxy-substituted amino chalcones have been investigated as potent tyrosinase inhibitors for applications as depigmentation agents.<sup>[11]</sup>

## Building Block for Heterocyclic Compounds

The derived amino-ketone intermediate is a valuable precursor for synthesizing various heterocyclic scaffolds, which are privileged structures in medicinal chemistry. For example, reaction with dicarbonyl compounds or other bifunctional reagents can lead to the formation of quinolines, benzodiazepines, or other fused ring systems.

## Conclusion

**1-(3-Hydroxy-4-nitrophenyl)ethanone** (CAS No. 89942-63-2) is a chemical entity with well-defined physical properties. While its direct synthesis is characterized by low yields, plausible alternative routes such as the Fries rearrangement offer pathways for its preparation. The primary value of this compound for researchers and drug development professionals lies in its potential as a versatile synthetic intermediate. The strategic and sequential manipulation of its nitro, hydroxyl, and acetyl functional groups provides access to more complex molecular architectures, including substituted chalcones and heterocycles with known pharmacological relevance. Further investigation into efficient synthesis protocols and the biological evaluation of its derivatives is warranted to fully exploit its potential in medicinal chemistry.

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